molecular formula C11H14N2 B8769129 4-(Benzylamino)butanenitrile CAS No. 71510-64-0

4-(Benzylamino)butanenitrile

Cat. No. B8769129
CAS RN: 71510-64-0
M. Wt: 174.24 g/mol
InChI Key: NZJWITSLFKTATC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzylamino)butanenitrile is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzylamino)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzylamino)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

71510-64-0

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(benzylamino)butanenitrile

InChI

InChI=1S/C11H14N2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,9-10H2

InChI Key

NZJWITSLFKTATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Benzylamine (5.02 mL, 46 mmol) and calcium carbonate (23.65 g, 171.12 mmol) dissolved in anhydrous acetonitrile (115 mL) were stirred for 10 minutes at room temperature. After adding 4-bromonitrile (4.78 mL, 48.3 mmol), reaction was carried out at 100° C. for 2 days. A target compound (6.69 g, 38.395 mmol, 83.5%) was yielded as liquid by separating the reaction mixture in the same manner as Reference Example 1.
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
23.65 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
solvent
Reaction Step One
[Compound]
Name
4-bromonitrile
Quantity
4.78 mL
Type
reactant
Reaction Step Two
Yield
83.5%

Synthesis routes and methods II

Procedure details

32.2 g of benzylamine, 14.8 g of 4-bromobutyronitrile and 30 ml of cyclohexane are stirred at room temperature for 12 hours. After the addition of diethyl ether the separated benzylamine hydrobromide is filtered off; the ether phase is washed with water, dried and concentrated by evaporation. The residue is distilled in vacuo to yield 11.5 g (66% of theory) of 4-benzylaminobutyronitrile (B.P. 114° to 120°/0.05 mm Hg).
Quantity
32.2 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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